3,4,5-Trichloroguaiacol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

57057-83-7 |

|---|---|

分子式 |

C7H5Cl3O2 |

分子量 |

227.5 g/mol |

IUPAC名 |

3,4,5-trichloro-2-methoxyphenol |

InChI |

InChI=1S/C7H5Cl3O2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,11H,1H3 |

InChIキー |

RKEHLKXRUVUBJN-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1O)Cl)Cl)Cl |

他のCAS番号 |

57057-83-7 |

同義語 |

3,4,5-TCG 3,4,5-trichloroguaiacol |

蒸気圧 |

9.00e-04 mmHg |

製品の起源 |

United States |

Foundational & Exploratory

3,4,5-Trichloroguaiacol: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloroguaiacol is a chlorinated organic compound belonging to the family of chlorophenolics. Guaiacol and its chlorinated derivatives are often associated with industrial processes, particularly from the bleaching of wood pulp in the paper industry, and as breakdown products of more complex chlorinated compounds in the environment.[1][2] While its isomer, 4,5,6-trichloroguaiacol, is a known environmental contaminant, specific research and comprehensive data on this compound are limited. This guide provides a summary of the available technical information regarding its structure, chemical properties, and analytical methodologies.

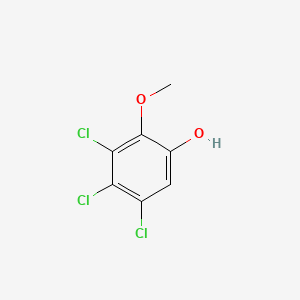

Chemical Structure

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and three chlorine atoms at positions 3, 4, and 5.

Molecular Formula: C₇H₅Cl₃O₂

Structure:

Caption: Chemical structure of this compound.

Chemical and Physical Properties

For comparative purposes, the properties of the related compound 3,4,5-Trichlorophenol are presented below. It is crucial to note that the absence of the methoxy group in 3,4,5-Trichlorophenol significantly alters its chemical properties.

| Property | Value for 3,4,5-Trichlorophenol |

| CAS Number | 609-19-8[3] |

| Molecular Formula | C₆H₃Cl₃O[3] |

| Molecular Weight | 197.45 g/mol [4] |

| Appearance | Needles or off-white solid[5] |

| Melting Point | 101 °C[6] |

| Boiling Point | 271-277 °C[6] |

| Water Solubility | 0.081 g/L at 25 °C[7] |

| pKa | 7.84[8] |

| LogP (Octanol-Water Partition Coefficient) | 4.01[8] |

Experimental Protocols

Analysis of this compound in Water Samples by GC-MS

A robust method for the trace analysis of chlorophenolics, including this compound, in water has been developed using a triple quadrupole Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]

1. Sample Preparation and Extraction:

-

Sample Collection: 1 L of carbon-filtered lab water is collected in separatory funnels.

-

Spiking: Samples are spiked with labeled internal standards (0.5 mL of 10 µg/mL chlorophenolic solution and 0.5 mL of 10 µg/mL chlorovanillin solution) and varying concentrations of unlabeled analytical standards.

-

Buffering and Derivatization: 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride (B1165640) are added to each funnel. The solution is left for 1 hour to allow for derivatization.

-

Liquid-Liquid Extraction: 100 mL of hexane (B92381) is added, and the mixture is shaken for 2 minutes. The organic layer is allowed to separate and is then collected. The extraction is repeated with an additional 50 mL of hexane.

-

Concentration: The collected organic layers are concentrated to 5 mL using a rocket evaporator.

-

Addition of Recovery Standards: Recovery standards are added to the concentrated extract before analysis.

2. Instrumental Analysis:

-

Gas Chromatograph (GC): A Thermo Scientific™ TRACE™ 1610 GC equipped with a TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) is used for separation.[1]

-

Mass Spectrometer (MS): A Thermo Scientific™ TSQ™ 9610 triple quadrupole mass spectrometer with an Advanced Electron Ionization (AEI) source is used for detection and quantification.[1]

-

GC Conditions: The specific temperature program and other GC parameters are optimized to achieve baseline resolution of the target analytes within a 25-minute run time.[1]

-

MS Method: The analysis is performed in Selected Reaction Monitoring (SRM) mode to ensure high selectivity and sensitivity for the target chlorophenolics.[1]

Caption: Workflow for the analysis of this compound in water.

Biological Activity and Environmental Fate

Toxicity and Bioaccumulation

Limited data is available on the specific toxicity of this compound. However, an early study indicated that it can be found in fish exposed to environments contaminated with chlorophenolic compounds, suggesting its potential for bioaccumulation.[8] Chlorinated guaiacols, in general, are known to be actively accumulated by aquatic life.[2]

Metabolism

Specific metabolic pathways for this compound have not been detailed in the available literature. Chlorophenols, as a class, are known to be metabolized in mammals primarily through conjugation with glucuronic acid and sulfates to facilitate excretion.[9] It is plausible that this compound follows a similar metabolic fate.

The diagram below illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of other chlorophenols.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This compound is a recognized but poorly characterized member of the chlorophenolic compound family. While robust analytical methods for its detection exist, a significant data gap remains concerning its specific physicochemical properties, toxicity, and metabolic fate. Its structural similarity to other environmentally persistent and bioaccumulative chloroguaiacols suggests that further research into its environmental and toxicological profile is warranted, particularly in ecosystems affected by industrial effluent from paper and pulp manufacturing. Professionals in environmental science and drug development should be aware of this compound as a potential, albeit less common, contaminant and metabolite.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenol, 3,4,5-trichloro- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. accustandard.com [accustandard.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

3,4,5-Trichloroguaiacol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trichloroguaiacol, a chlorinated organic compound. This document details its chemical identity, physicochemical properties, and available toxicological information. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may encounter or be interested in this compound and its derivatives.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of guaiacol (B22219). Its chemical structure consists of a benzene (B151609) ring substituted with three chlorine atoms, a hydroxyl group, and a methoxy (B1213986) group.

Table 1: Chemical Identifiers and Molecular Properties of this compound [1]

| Identifier | Value |

| CAS Number | 6085-20-3 |

| Molecular Formula | C₇H₅Cl₃O₂ |

| Molecular Weight | 227.47 g/mol |

| IUPAC Name | 1,2,3-Trichloro-5-methoxy-4-phenol |

| PubChem CID | 42115 |

Synthesis of Chlorinated Guaiacols

The synthesis of chlorinated guaiacols can be achieved through the chlorination of guaiacol. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms are introduced onto the benzene ring. The specific isomers produced and their relative ratios depend on the reaction conditions, including the chlorinating agent, solvent, and temperature.

A general approach to synthesizing chlorinated guaiacols involves treating guaiacol with a chlorine solution. For instance, treating a homogeneous aqueous solution of guaiacol with an aqueous chlorine solution can yield a mixture of chlorinated products, including monochloro-, dichloro-, and trichloroguaiacols. The separation and identification of these products typically require chromatographic techniques.[2]

Experimental Protocol: General Chlorination of Guaiacol [2]

-

Preparation of Reactants: A homogeneous aqueous solution of guaiacol is prepared. An aqueous solution of chlorine is also prepared, with the molar ratio of chlorine to guaiacol adjusted based on the desired degree of chlorination.

-

Reaction: The aqueous chlorine solution is added to the guaiacol solution under controlled temperature conditions (e.g., 0°C) with stirring.

-

Quenching: After the reaction period, any excess chlorine or hypochlorous acid is neutralized by adding a small portion of a sodium bisulfite solution.

-

pH Adjustment and Extraction: The pH of the reaction mixture is adjusted to alkaline conditions (e.g., pH 9) with sodium hydroxide. The products are then extracted using an organic solvent such as chloroform, followed by ether.

-

Purification and Analysis: The extracted fractions are combined and the solvent is removed under vacuum. The resulting residue is then subjected to distillation and gas chromatography to separate and identify the different chlorinated guaiacol isomers.

Toxicological Profile

Chlorinated phenols and their derivatives, including chlorinated guaiacols, are recognized as environmental pollutants due to their toxicity and persistence.[3] While specific toxicological data for this compound is limited, the toxicity of chlorinated guaiacols, in general, has been studied.

These compounds can exhibit cytotoxic, mutagenic, and carcinogenic properties. The degree of toxicity often increases with the number of chlorine substitutions on the aromatic ring.[3] Chlorinated guaiacols have been identified in the discharges from pulp and paper mills and have been shown to have uncoupling effects on mitochondrial oxidative phosphorylation and to disturb microsomal detoxification mechanisms in vitro.[4]

Table 2: Summary of Toxicological Information for Chlorinated Guaiacols

| Effect | Observation | Reference |

| Mitochondrial Respiration | Uncoupling of oxidative phosphorylation. | [4] |

| Microsomal Detoxication | Disturbances in N- and C-oxygenation. | [4] |

| General Toxicity | Cytotoxic, mutagenic, and potentially carcinogenic. | [3] |

Environmental Fate and Metabolism

Chlorinated guaiacols are known to be formed during the chlorine bleaching of wood pulp and can be found in the wastewater of pulp mills.[5] Their presence in the environment is a concern due to their potential to bioaccumulate in aquatic organisms.[5]

The metabolism of chlorinated guaiacols has been studied in various microorganisms. Some bacteria are capable of degrading certain chlorinated guaiacols, often initiating the process through O-demethylation. For example, the bacterium Acinetobacter junii has been shown to degrade 4- and 5-chloroguaiacol and 4,5-dichloroguaiacol. However, substitution at the 6-position of the guaiacol ring appears to inhibit metabolism by this strain.[6][7]

Conclusion

This compound is a specific chlorinated aromatic compound for which detailed public data is scarce. However, by examining the broader class of chlorinated guaiacols, it is understood to be a compound of potential toxicological and environmental concern. This guide provides the foundational chemical identity of this compound and summarizes the available information on the synthesis, toxicity, and metabolism of related compounds. Further research is necessary to fully characterize the specific properties and biological effects of this compound. This document serves as a starting point for researchers and professionals who may need to work with or understand the implications of this and similar compounds.

References

- 1. This compound | C7H5Cl3O2 | CID 42115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorination of Guaiacol as a Model Compound of Benzene Nucleus of Lignin | Semantic Scholar [semanticscholar.org]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detoxication disturbances and uncoupling effects in vitro of some chlorinated guaiacols, catechols and benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants [frontiersin.org]

- 6. Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain | Semantic Scholar [semanticscholar.org]

A Comprehensive Review of Chlorophenols and Their Fate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorophenols (CPs) represent a significant class of environmental contaminants, originating from a wide array of industrial processes. Their persistence, toxicity, and potential for bioaccumulation pose considerable risks to ecosystems and human health. This technical guide provides a comprehensive overview of chlorophenols, detailing their physicochemical properties, toxicological profiles, environmental fate, and the analytical and remediation strategies currently employed.

Introduction to Chlorophenols

Chlorophenols are a group of organic compounds in which one or more hydrogen atoms on the phenol (B47542) ring have been replaced by chlorine atoms. They are used as intermediates in the synthesis of pesticides, herbicides, fungicides, dyes, and pharmaceuticals. Their widespread use has led to their ubiquitous presence in various environmental compartments, including soil, water, and air.[1][2] The number and position of chlorine atoms on the aromatic ring determine the specific properties and toxicity of each chlorophenol congener.[3]

Physicochemical Properties of Chlorophenols

The environmental behavior of chlorophenols is largely dictated by their physicochemical properties. As the degree of chlorination increases, their water solubility generally decreases, while their octanol-water partition coefficient (Kow) and persistence increase.[4] These properties influence their mobility, bioavailability, and potential for bioaccumulation in the food chain. A summary of key physicochemical properties for various chlorophenols is presented in Table 1.

Table 1: Physicochemical Properties of Selected Chlorophenols

| Chlorophenol | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Log Kow |

| 2-Chlorophenol | 95-57-8 | 128.56 | 9 | 175 | 8.48 | 2.15 |

| 3-Chlorophenol | 108-43-0 | 128.56 | 33 | 214 | 9.02 | 2.50 |

| 4-Chlorophenol (B41353) | 106-48-9 | 128.56 | 43 | 220 | 9.38 | 2.39 |

| 2,4-Dichlorophenol | 120-83-2 | 163.00 | 45 | 210 | 7.85 | 3.23 |

| 2,4,5-Trichlorophenol | 95-95-4 | 197.45 | 68 | 246 | 7.73 | 4.11 |

| 2,4,6-Trichlorophenol | 88-06-2 | 197.45 | 69 | 246 | 7.70 | 3.69 |

| 2,3,4,6-Tetrachlorophenol | 58-90-2 | 231.89 | 70 | 253 | 6.42 | 4.43 |

| Pentachlorophenol | 87-86-5 | 266.34 | 191 | 310 | 4.74 | 5.12 |

Data sourced from the ATSDR Toxicological Profile for Chlorophenols.

Toxicological Profile

Chlorophenols exhibit a range of toxic effects in humans and wildlife, with the severity generally increasing with the degree of chlorination.[3] Exposure can occur through inhalation, ingestion, and dermal contact.[1] Acute exposure to high levels of chlorophenols can lead to irritation of the skin, eyes, and respiratory tract, while chronic exposure has been associated with damage to the liver, kidneys, and central nervous system.[5] Some chlorophenols, such as pentachlorophenol, are classified as probable human carcinogens.[6] The oral LD50 values for several chlorophenols in rats are presented in Table 2, illustrating their varying degrees of acute toxicity.

Table 2: Acute Oral Toxicity of Selected Chlorophenols in Rats

| Chlorophenol | Oral LD50 (mg/kg) |

| 2-Chlorophenol | 670 |

| 4-Chlorophenol | 670 |

| 2,4-Dichlorophenol | 580 |

| 2,4,5-Trichlorophenol | 820 |

| 2,4,6-Trichlorophenol | 820 |

| 2,3,4,6-Tetrachlorophenol | 140 |

| Pentachlorophenol | 27-140 |

Data sourced from the ATSDR Toxicological Profile for Chlorophenols.

Environmental Fate and Degradation Pathways

The fate of chlorophenols in the environment is influenced by a combination of physical, chemical, and biological processes. These include volatilization, adsorption to soil and sediment, photolysis, and microbial degradation.

Abiotic Degradation

Abiotic degradation of chlorophenols can occur through processes such as photolysis and advanced oxidation processes (AOPs). Direct photolysis by sunlight is generally a slow process for most chlorophenols.[7] AOPs, which involve the generation of highly reactive hydroxyl radicals (•OH), are more effective in degrading these compounds. Common AOPs include:

-

Fenton and Photo-Fenton Oxidation: This process uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

-

Ozonation: Ozone (O₃) can directly react with chlorophenols or decompose to form hydroxyl radicals, leading to their degradation.[8]

-

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) can generate electron-hole pairs upon UV irradiation, leading to the formation of hydroxyl radicals and subsequent degradation of chlorophenols.[7]

Biotic Degradation

Microbial degradation is a key process in the natural attenuation of chlorophenols. A variety of bacteria and fungi have been identified that can utilize chlorophenols as a source of carbon and energy.[9][10] The degradation pathways are dependent on the specific microorganism and the environmental conditions (aerobic or anaerobic).

Under aerobic conditions , the initial step often involves the hydroxylation of the aromatic ring, followed by ring cleavage. For example, the degradation of 4-chlorophenol can proceed through the formation of 4-chlorocatechol, which is then further metabolized.

Under anaerobic conditions , reductive dechlorination is a common initial step, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is often a prerequisite for the subsequent degradation of the phenol ring.

The following diagrams illustrate some of the known degradation pathways for chlorophenols.

Caption: Aerobic microbial degradation pathways of 4-chlorophenol.

Caption: Generalized pathway for chlorophenol degradation by Advanced Oxidation Processes (AOPs).

Experimental Protocols

This section provides an overview of common experimental methodologies for the analysis and degradation of chlorophenols.

Analytical Methods

Objective: To extract and pre-concentrate chlorophenols from aqueous samples.

Materials:

-

SPE cartridges (e.g., C18, 500 mg)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Sample vials

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Adjust the pH of the water sample (typically 1 L) to ~2 with HCl. Pass the sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained chlorophenols with a suitable organic solvent, such as 5 mL of methanol or acetonitrile (B52724), into a collection vial.

-

Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for analysis.

Objective: To separate, identify, and quantify chlorophenols in a prepared sample extract.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Autosampler

Procedure:

-

Derivatization (Optional but Recommended): To improve chromatographic peak shape and sensitivity, chlorophenols are often derivatized. A common method is acetylation using acetic anhydride (B1165640) and a base catalyst (e.g., potassium carbonate).[6]

-

Injection: Inject 1 µL of the derivatized or underivatized sample extract into the GC inlet, typically in splitless mode.

-

Chromatographic Separation:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 min.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan (e.g., m/z 50-350) for identification or Selected Ion Monitoring (SIM) for quantification of target compounds.

-

Objective: To separate and quantify chlorophenols, particularly for less volatile or thermally labile congeners.

Instrumentation:

-

HPLC system with a UV or diode array detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).

-

Injection: Inject 20 µL of the sample extract.

-

Chromatographic Separation:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Gradient Elution: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase it to a higher concentration (e.g., 90%) over a period of 20-30 minutes to elute all chlorophenols.

-

-

Detection: Monitor the absorbance at a specific wavelength (e.g., 280 nm) or use a DAD to obtain full UV spectra for identification.

Degradation Experiments

Objective: To evaluate the degradation of chlorophenols using a photocatalyst and UV light.

Materials:

-

Photoreactor equipped with a UV lamp (e.g., 125W medium-pressure mercury lamp)

-

Photocatalyst (e.g., TiO₂ P25)

-

Aqueous solution of the target chlorophenol

-

Magnetic stirrer

-

Sampling syringe with filters

Procedure:

-

Catalyst Suspension: Suspend a known amount of the photocatalyst (e.g., 1 g/L) in a specific volume of the chlorophenol solution in the photoreactor.

-

Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the chlorophenol and the catalyst surface.

-

Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

-

Sampling: At regular time intervals, withdraw aliquots of the suspension using a syringe. Immediately filter the samples to remove the catalyst particles.

-

Analysis: Analyze the concentration of the chlorophenol in the filtered samples using HPLC or GC-MS to determine the degradation kinetics.

Objective: To assess the biodegradation of a chlorophenol by a specific microbial culture.

Materials:

-

Shake flasks or bioreactor

-

Microbial inoculum (pure or mixed culture)

-

Mineral salts medium

-

Aqueous solution of the target chlorophenol

-

Incubator shaker

Procedure:

-

Medium Preparation: Prepare a sterile mineral salts medium containing all the essential nutrients for microbial growth, except for a carbon source.

-

Inoculation: Inoculate the medium with the microbial culture.

-

Substrate Addition: Add the chlorophenol solution to the inoculated medium to a desired initial concentration. The chlorophenol will serve as the sole carbon and energy source.

-

Incubation: Incubate the flasks in a shaker at a controlled temperature and agitation speed (e.g., 30 °C, 150 rpm).

-

Sampling: Aseptically withdraw samples at regular time intervals.

-

Analysis: Measure the concentration of the chlorophenol in the samples to monitor its degradation. Cell growth can also be monitored by measuring the optical density at 600 nm (OD₆₀₀).

Degradation Efficiency of Chlorophenols

The efficiency of chlorophenol degradation is highly dependent on the chosen method and the specific experimental conditions. Table 3 summarizes the removal efficiencies reported in various studies for different degradation techniques.

Table 3: Reported Degradation Efficiencies of Chlorophenols using Various Methods

| Chlorophenol | Degradation Method | Key Experimental Conditions | Removal Efficiency (%) | Reference |

| 4-Chlorophenol | Photocatalysis (TiO₂) | UV-A irradiation, 1 g/L catalyst | >95% in 120 min | [7] |

| 2,4-Dichlorophenol | Fenton Oxidation | [Fe²⁺] = 0.5 mM, [H₂O₂] = 5 mM, pH 3 | ~100% in 60 min | [11] |

| 2,4,6-Trichlorophenol | Ozonation | O₃ dose = 5 mg/L, pH 7 | >90% in 30 min | [8] |

| Pentachlorophenol | Microbial Degradation (Sphingomonas sp.) | Aerobic, sole carbon source | >99% in 48 h | [10] |

| 2,4,6-Trichlorophenol | Anaerobic-Aerobic SBR | HRT = 6 h, TCP = 430 mg/L | ~100% | [12] |

| 4-Chlorophenol | Microbial Degradation (acclimated sludge) | PBR, HRT = 12.4 h | 96.1% | [13] |

Conclusion

Chlorophenols remain a significant environmental challenge due to their toxicity and persistence. A thorough understanding of their properties, fate, and degradation is crucial for developing effective risk assessment and remediation strategies. This technical guide has provided a comprehensive overview of these aspects, including detailed data on physicochemical properties and toxicity, insights into abiotic and biotic degradation pathways, and standardized protocols for their analysis and degradation. The continued development and optimization of advanced analytical and remediation technologies will be essential in mitigating the environmental impact of these priority pollutants.

Caption: Logical relationship of chlorophenol sources, fate, and management.

References

- 1. Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High-performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Natural Sources and Formation of 3,4,5-Trichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloroguaiacol (3,4,5-TCG) is a chlorinated organic compound that has garnered significant attention from the scientific community due to its persistence in the environment and its origins as a byproduct of industrial processes. This technical guide provides a comprehensive overview of the natural sources and formation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its formation pathway.

Natural Sources and Environmental Occurrence

The primary source of this compound in the environment is the effluent discharged from pulp and paper mills that utilize chlorine-based bleaching processes.[1][2] During the chemical pulping of wood, lignin (B12514952)—a complex polymer that binds cellulose (B213188) fibers—is removed and subsequently reacts with chlorine and its derivatives used in the bleaching stages. This reaction leads to the formation of a variety of chlorinated organic compounds, including this compound.

While pulp and paper mills are the principal anthropogenic source, the potential for natural formation of chlorinated phenols, the precursors to chlorinated guaiacols, exists in environments such as aquatic plants and raw domestic sewage. However, the direct natural synthesis of this compound in significant quantities has not been widely reported.

The environmental presence of this compound has been documented in various matrices, including:

-

Pulp and Paper Mill Effluents: This is the most significant source, with concentrations varying depending on the specific bleaching process and wastewater treatment methods employed.

-

Receiving Waters: Rivers and lakes downstream of pulp and paper mills often show detectable levels of this compound.

-

Sediments: Due to its moderate hydrophobicity, this compound can adsorb to particulate matter and accumulate in sediments.

-

Biota: The compound has been detected in fish and other aquatic organisms in waters receiving pulp mill effluents, indicating its potential for bioaccumulation.[1]

Formation of this compound

The formation of this compound is a direct consequence of the electrophilic substitution of chlorine onto the aromatic rings of guaiacyl units within the lignin polymer during the pulp bleaching process.

Lignin is primarily composed of three different phenylpropane units: coniferyl alcohol (guaiacyl unit), sinapyl alcohol (syringyl unit), and p-coumaryl alcohol (p-hydroxyphenyl unit). The guaiacyl unit, with its methoxy (B1213986) group at the C3 position and a hydroxyl group at the C4 position, is the direct precursor to this compound.

The chlorination process can be summarized in the following conceptual steps:

-

Initial Chlorination: Elemental chlorine (Cl₂) or chlorine dioxide (ClO₂) acts as an electrophile, attacking the electron-rich aromatic ring of the guaiacyl unit.

-

Substitution Reactions: Chlorine atoms are substituted onto the available positions of the aromatic ring. For the formation of this compound, substitution occurs at the C3, C4, and C5 positions.

-

Cleavage from Lignin Polymer: The chlorinated guaiacyl unit is cleaved from the larger lignin polymer during the pulping and bleaching process, releasing this compound into the process water.

The following diagram illustrates the conceptual formation pathway of this compound from a guaiacyl unit in lignin.

Quantitative Data

The concentration of this compound in various environmental and industrial samples can vary significantly. The following table summarizes some reported concentrations.

| Sample Matrix | Concentration Range | Reference |

| Pulp and Paper Mill Effluent (untreated) | 1 - 100 µg/L | [2] |

| Pulp and Paper Mill Effluent (treated) | <0.1 - 10 µg/L | [2] |

| River Water (downstream of mill) | Not Detected - 5 µg/L | [3] |

| Sediment (downstream of mill) | Not Detected - 50 µg/kg dry weight | [4] |

| Fish Tissue (exposed to effluent) | Not Detected - 20 µg/kg wet weight | [1] |

Note: These values are indicative and can vary widely based on the specific industrial processes, environmental conditions, and analytical methods used.

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction, derivatization, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Collection and Preservation

-

Water Samples: Collect in amber glass bottles to prevent photodegradation. Preserve by acidifying to pH < 2 with sulfuric acid and store at 4°C.

-

Sediment/Soil Samples: Collect in glass jars and freeze at -20°C until analysis.

-

Biota Samples: Collect tissue samples and freeze at -20°C.

Extraction

-

Water: Liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is common. Solid-phase extraction (SPE) with C18 cartridges can also be used for pre-concentration.

-

Sediment/Soil: Soxhlet extraction with a solvent mixture such as hexane/acetone is a standard method.

-

Biota: Homogenize the tissue and extract with a suitable solvent, often followed by a cleanup step to remove lipids.

Derivatization

To improve the volatility and chromatographic properties of this compound for GC analysis, the hydroxyl group is often derivatized. A common method is acetylation using acetic anhydride (B1165640) in the presence of a base like potassium carbonate.

Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC): A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms) is typically used for separation.

-

Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. The characteristic ions for acetylated this compound are monitored for quantification and confirmation.

The following diagram outlines a general experimental workflow for the analysis of this compound in a water sample.

Conclusion

This compound is a significant environmental contaminant primarily originating from the chlorine bleaching of wood pulp in the paper industry. Its formation is a result of the electrophilic chlorination of guaiacyl units within the lignin polymer. Understanding its sources, formation pathways, and environmental concentrations is crucial for assessing its ecological impact and developing effective remediation strategies. The analytical methods outlined in this guide provide a robust framework for the accurate detection and quantification of this compound in various environmental matrices, which is essential for monitoring and regulatory purposes. Further research is warranted to explore other potential minor sources and to fully elucidate the complex degradation and transformation pathways of this compound in the environment.

References

3,4,5-Trichloroguaiacol in Pulp and Paper Mill Effluent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trichloroguaiacol (3,4,5-TCG), a significant chlorinated organic compound found in the effluent of pulp and paper mills that utilize chlorine-based bleaching processes. This document details its formation, environmental fate, toxicological implications, analytical determination, and remediation technologies, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction

Pulp and paper mills that use chlorine or chlorine-containing compounds for bleaching are a major source of chlorinated organic compounds in the aquatic environment.[1] These bleaching agents react with residual lignin (B12514952) in the wood pulp, leading to the formation of a complex mixture of chlorinated compounds, including chlorophenols, chloroguaiacols, and chlorocatechols. Among these, this compound (3,4,5-TCG) is a compound of concern due to its persistence and potential for bioaccumulation.[1] Understanding the lifecycle of 3,4,5-TCG, from its creation in the bleaching plant to its potential impact on ecosystems and human health, is crucial for developing effective environmental management and remediation strategies.

Formation of this compound

The formation of 3,4,5-TCG is a direct consequence of the reaction between elemental chlorine or chlorine dioxide and guaiacyl lignin units present in wood pulp. Lignin, a complex polymer of aromatic alcohols, is the primary substance targeted for removal during the bleaching process to achieve pulp brightness. The guaiacyl units, which are derivatives of phenol, are susceptible to electrophilic substitution by chlorine, leading to the formation of various chlorinated guaiacols. The degree of chlorination depends on the specific conditions of the bleaching process, such as chlorine dosage, temperature, and pH.

Environmental Fate and Toxicology

Once discharged into the aquatic environment, 3,4,5-TCG can persist for extended periods, with degradation rates influenced by factors such as sunlight, temperature, and microbial activity.[1] While some chlorinated organic compounds can be biologically degraded, highly chlorinated ones like 3,4,5-TCG tend to be more resistant.[1] Furthermore, biotransformation of chloroguaiacols can lead to the formation of more persistent and bioaccumulative compounds like chloroveratroles.[1]

Toxicological Effects

Chlorophenols, as a class of compounds, are known to be toxic, capable of penetrating the skin and causing cellular damage.[2] Animal studies have demonstrated that exposure to various trichlorophenols can lead to a range of adverse health effects, including impacts on the liver and kidneys.[3][4] Specifically, increased concentrations of this compound have been found in fish exposed to pulp mill effluents.[5] While the specific toxicological profile of 3,4,5-TCG is not as extensively studied as some other chlorophenols, the general toxicity of this class of compounds raises significant concerns.[3] Chronic effects observed in aquatic organisms exposed to bleached pulp mill effluents include reproductive anomalies, biochemical changes, and behavioral alterations.[1]

Analytical Determination of this compound

The accurate quantification of 3,4,5-TCG in pulp and paper mill effluent is essential for monitoring its environmental release and assessing the effectiveness of treatment technologies. The standard method for the analysis of chlorinated phenolics in wastewater is gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: EPA Method 1653

A widely used method for the determination of chlorinated phenolics is EPA Method 1653, which involves in-situ acetylation followed by GC-MS analysis.[6]

1. Sample Collection and Preservation:

-

Collect a minimum of 2000 mL of sample.[6]

-

Samples must be acetylated and extracted within 30 days of collection and analyzed within 30 days of acetylation.[6]

2. Sample Preparation and Derivatization:

-

Spike the water sample with a labeled chlorophenolic solution and a labeled chlorovanillin solution as internal standards.[7]

-

Add a potassium carbonate (K₂CO₃) buffer and acetic anhydride (B1165640) to the sample.[7]

-

Allow the mixture to sit for a specified period (e.g., 1 hour) to allow for the acetylation of the phenolic compounds.[7]

3. Extraction:

-

Perform a liquid-liquid extraction using hexane.[7]

-

Separate the organic (hexane) layer from the aqueous layer.[7]

-

Repeat the extraction process to ensure complete recovery of the acetylated chlorophenolics.[7]

4. Concentration and Analysis:

-

Concentrate the collected organic extracts to a small volume (e.g., 0.5 mL) using an evaporator.[6][7]

-

Add an instrument internal standard.[6]

-

Inject an aliquot of the concentrated extract into the gas chromatograph-mass spectrometer (GC-MS).[6]

5. Detection and Quantification:

-

The compounds are separated by the GC and detected by the MS.[6]

-

Identification is achieved by comparing the retention time and mass spectrum of the analyte to that of an authentic standard.[6]

-

Quantification is performed using the internal standard method, with labeled compounds correcting for analytical variability.[6]

Treatment Technologies for Effluent Remediation

Several technologies are employed to remove chlorinated organic compounds, including 3,4,5-TCG, from pulp and paper mill effluents. These range from biological treatment methods to advanced oxidation processes.

Biological Treatment

-

Activated Sludge: This is a common biological treatment method that can effectively remove chlorinated phenolic compounds. Reductions in activated sludge treatment for chlorinated phenolic compounds can range from 75-95%.[8]

-

Constructed Wetlands: Horizontal subsurface flow (HSSF) constructed wetlands have demonstrated high removal efficiencies for chlorophenolics. In one study, a constructed wetland achieved 67% to 100% removal of various chlorophenolics.[9]

Advanced Oxidation Processes (AOPs)

-

UV/TiO₂/H₂O₂: This process has been shown to be efficient in degrading chlorophenolics. In one study, this process achieved 68% and 75% removal of total chlorophenolics for primary clarified and biotreated wastewaters, respectively.[10]

-

Ozonation: Ozonation, when used as a pre-treatment followed by biodegradation, has shown significant success in reducing toxic organic compounds from pulp and paper mill effluent.[11]

Physicochemical Treatment

-

Coagulation-Flocculation: The use of coagulants like alum, magnesium sulfate, and lime can significantly reduce pollutants. For instance, treatment with alum can lead to a substantial reduction in COD and turbidity.[12]

-

Activated Carbon Adsorption: Powdered activated carbon can achieve high elimination rates (>90%) for various organic parameters.[8]

Quantitative Data Summary

The following tables summarize quantitative data on the presence and removal of chlorophenolics, including trichloroguaiacols, in pulp and paper mill effluent.

Table 1: GC-MS Retention Times and m/z for Selected Chlorophenolics

| Compound | Retention Time (min) | Quantitation m/z |

| This compound | 24.40 | 225.8 |

| 3,4,6-Trichloroguaiacol | 23.16 | 225.9 |

| 4,5,6-Trichloroguaiacol | 25.07 | 225.9 |

| Data sourced from Kumar et al. (2018)[10] |

Table 2: Removal Efficiencies of Chlorophenolics by Different Treatment Technologies

| Treatment Technology | Target Pollutant/Parameter | Removal Efficiency (%) | Reference |

| Activated Sludge | Chlorinated phenolic compounds | 75 - 95 | [8] |

| Constructed Wetland (HSSF) | Chlorophenolics | 67 - 100 | [9] |

| UV/TiO₂/H₂O₂ (Primary Clarified) | Total Chlorophenolics | 68 | [10] |

| UV/TiO₂/H₂O₂ (Biotreated) | Total Chlorophenolics | 75 | [10] |

| Ozonation (30 min) + Biodegradation (72h) | Mineralization of Organics | 85 | [11] |

| Coagulation (Alum) | COD | 84 | [12] |

| Coagulation (Alum) | Turbidity | 89 | [12] |

Conclusion

This compound is a persistent and potentially toxic byproduct of the pulp and paper bleaching process. Its presence in mill effluents necessitates robust monitoring and effective treatment strategies. This guide has outlined the formation, environmental behavior, and analytical methods for 3,4,5-TCG, as well as the various technologies available for its removal. For researchers and professionals in related fields, a thorough understanding of these aspects is critical for mitigating the environmental impact of the pulp and paper industry and for the development of safer and more sustainable industrial practices.

References

- 1. canada.ca [canada.ca]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nemi.gov [nemi.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Removal of chlorophenolics from pulp and paper mill wastewater through constructed wetland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Environmental Fate and Transport of 3,4,5-Trichloroguaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of 3,4,5-trichloroguaiacol. As a chlorinated phenolic compound, its behavior in the environment is of significant interest due to its potential for persistence, bioaccumulation, and toxicity. This document synthesizes available data on its physicochemical properties, degradation pathways, and mobility in various environmental compartments, offering valuable insights for environmental risk assessment and management.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While experimental data for this compound is limited, the properties of the closely related compound, 3,4,5-trichlorophenol (B165643), can be used as a reasonable proxy to predict its environmental distribution.

| Property | Value (for 3,4,5-Trichlorophenol) | Reference | Environmental Implication |

| Molecular Formula | C₇H₅Cl₃O₂ | - | Basic identifying information. |

| Molecular Weight | 227.47 g/mol | - | Influences diffusion and volatility. |

| Water Solubility | < 1 mg/mL at 20°C | [1] | Low water solubility suggests a tendency to partition to organic matter in soil and sediment. |

| Vapor Pressure | 0.00246 mmHg at 25°C | [2] | Low vapor pressure indicates that volatilization from dry surfaces is not a significant transport mechanism.[2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.01 | [2] | A high log Kow value suggests a strong tendency to bioaccumulate in fatty tissues of organisms.[2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2900 L/kg | [2] | A high Koc value indicates that it will be strongly adsorbed to organic matter in soil and sediment, leading to low mobility.[2] |

| Henry's Law Constant (H) | 2.3 x 10⁻⁷ atm·m³/mol (estimated) | [2] | A low Henry's Law constant suggests that volatilization from water will be a slow process.[2] |

| pKa | 7.84 | [2] | The pKa indicates that this compound will exist as a mix of neutral and anionic forms at typical environmental pH, affecting its mobility and bioavailability. |

Environmental Fate

The fate of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its potential for transport between different environmental media.

Abiotic Degradation

Photodegradation: Chlorinated phenolic compounds are susceptible to photodegradation in the presence of sunlight. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. While specific data for this compound is scarce, related chlorophenols are known to undergo photolysis in aqueous solutions.

Hydrolysis: Due to the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is generally not considered a significant degradation pathway for chloroguaiacols under normal environmental conditions.

Biotic Degradation

Microbial degradation is a key process in the natural attenuation of this compound. Both aerobic and anaerobic microorganisms have been shown to degrade a wide range of chlorinated phenols.

Aerobic Degradation: Under aerobic conditions, the degradation of chlorinated aromatic compounds is often initiated by oxygenase enzymes. The metabolic pathway typically involves hydroxylation of the aromatic ring, followed by ring cleavage. Studies on related chlorophenols suggest that the degree of chlorination and the position of the chlorine atoms significantly influence the rate of degradation. Highly chlorinated phenols are generally more resistant to aerobic biodegradation.[3]

Anaerobic Degradation: In anaerobic environments, such as sediments and flooded soils, reductive dechlorination is a primary degradation mechanism. This process involves the removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This often leads to the formation of less chlorinated and more readily degradable intermediates. The complete mineralization of chlorophenols under anaerobic conditions often involves a consortium of different microbial populations.

The following diagram illustrates a generalized aerobic degradation pathway for a trichlorinated aromatic compound, which can be considered a plausible route for this compound.

Environmental Transport

The movement of this compound between air, water, and soil is dictated by its physicochemical properties.

Volatilization: With a low estimated Henry's Law constant, volatilization from water surfaces is expected to be a very slow process.[2] Similarly, its low vapor pressure suggests that volatilization from soil surfaces is not a significant transport route.[2]

Mobility in Soil and Sediment: The high Koc value of the related 3,4,5-trichlorophenol (2900 L/kg) indicates that this compound is likely to have low mobility in soil and will be strongly adsorbed to organic matter.[2] This strong adsorption reduces its potential to leach into groundwater. However, its mobility can be influenced by soil pH, as the anionic form is generally more mobile.

The following diagram illustrates the key environmental fate and transport processes for this compound.

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable data on the environmental fate of chemicals.

Key OECD Guidelines for Environmental Fate Testing

| OECD Guideline No. | Test | Purpose |

| 105 | Water Solubility | Determines the maximum concentration of a substance that can dissolve in water. |

| 104 | Vapour Pressure | Measures the tendency of a substance to evaporate. |

| 107/117 | Partition Coefficient (n-octanol/water) | Indicates the lipophilicity and potential for bioaccumulation. |

| 106 | Adsorption - Desorption Using a Batch Equilibrium Method | Determines the extent to which a substance partitions between soil/sediment and water (for Koc calculation). |

| 111 | Hydrolysis as a Function of pH | Assesses the potential for abiotic degradation in water. |

| 301 | Ready Biodegradability | A screening test to assess the likelihood of rapid and complete biodegradation. |

| 307 | Aerobic and Anaerobic Transformation in Soil | Determines the rate and pathway of degradation in soil under different redox conditions. |

| 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | Evaluates the degradation in sediment, a key environmental sink. |

| 310 | Ready Biodegradability - CO₂ in sealed vessels (Headspace Test) | Another method to assess ready biodegradability. |

The following diagram outlines a general experimental workflow for determining the soil sorption coefficient (Koc) according to OECD Guideline 106.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is essential for fate and transport studies. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection.

A typical analytical workflow involves:

-

Sample Collection and Preservation: Appropriate procedures to ensure sample integrity.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.

-

Derivatization (for GC analysis): Often required to improve the volatility and chromatographic behavior of polar analytes like chloroguaiacols.

-

Instrumental Analysis: GC-MS or LC-MS/MS for separation and quantification.

-

Data Analysis and Quality Control: Ensuring the accuracy and reliability of the results.

This technical guide provides a foundational understanding of the environmental fate and transport of this compound. Further research is needed to generate specific experimental data for this compound to refine environmental risk assessments and develop effective remediation strategies.

References

Toxicological Profile of 3,4,5-Trichloroguaiacol: An In-Depth Technical Guide

Disclaimer: Direct toxicological data for 3,4,5-Trichloroguaiacol is limited in the available scientific literature. This guide provides a comprehensive overview based on existing information for chlorinated guaiacols as a chemical class, related chlorophenol compounds, and effluents from pulp and paper mills where this compound is found. The toxicological properties of this compound are inferred from these related substances, and this should be considered when interpreting the data presented.

Executive Summary

This compound is a chlorinated organic compound primarily formed as a byproduct of the chlorine bleaching process in pulp and paper mills. Its presence in industrial effluents raises concerns about its potential environmental and human health impacts. While specific toxicological data for this isomer is scarce, the broader class of chlorinated guaiacols and structurally similar chlorophenols are known to exhibit toxicity. This document synthesizes the available information to provide a toxicological profile, including chemical properties, toxicokinetics, and toxicodynamics, with a focus on data relevant to researchers, scientists, and drug development professionals. The primary mechanisms of toxicity for related compounds include the uncoupling of oxidative phosphorylation and potential endocrine disruption.

Chemical and Physical Properties

| Property | Value (for 3,4,5-Trichlorophenol) | Reference |

| Molecular Formula | C₆H₃Cl₃O | --INVALID-LINK-- |

| Molecular Weight | 197.45 g/mol | --INVALID-LINK-- |

| Appearance | Needles or off-white solid | --INVALID-LINK-- |

| Boiling Point | 271-277 °C at 746 mmHg | --INVALID-LINK-- |

| Melting Point | 101 °C | --INVALID-LINK-- |

| Water Solubility | 0.081 g/L (at 25 °C) | --INVALID-LINK-- |

| log Kow (Octanol-Water Partition Coefficient) | 4.01 | --INVALID-LINK-- |

| pKa | 7.84 | --INVALID-LINK-- |

Toxicokinetics

There is no specific toxicokinetic data for this compound in mammals. However, general patterns of absorption, distribution, metabolism, and excretion can be inferred from studies on chlorophenols.

Absorption: Chlorophenols are generally well-absorbed following oral, dermal, and inhalation exposure.

Distribution: Following absorption, chlorophenols are widely distributed throughout the body, with the highest concentrations typically found in the liver and kidneys.

Metabolism: The metabolism of chlorinated guaiacols can be initiated by O-demethylation. For example, the bacterium Acinetobacter junii has been shown to O-demethylate certain chlorinated guaiacols to their corresponding chlorocatechols. In mammals, chlorophenols are primarily metabolized through conjugation with glucuronic acid and sulfate. Cytochrome P450 enzymes may also be involved in the metabolism of these compounds, potentially leading to the formation of reactive intermediates.[1]

Excretion: The metabolites of chlorophenols are primarily excreted in the urine.

Toxicodynamics (Mechanism of Toxicity)

The primary mechanism of toxicity for many chlorinated phenols and related compounds is the uncoupling of oxidative phosphorylation . These lipophilic and weakly acidic compounds can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular energy production and an increase in heat generation.

Additionally, as chlorinated aromatic hydrocarbons, there is a potential for interaction with the Aryl Hydrocarbon Receptor (AhR) . Activation of the AhR signaling pathway can lead to the induction of xenobiotic-metabolizing enzymes and a range of toxic effects, including endocrine disruption and carcinogenicity.

Toxicology Profile

Acute Toxicity

No specific LD50 or LC50 data for this compound is available. For context, the acute oral toxicity of related trichlorophenol isomers in rats is presented below.

| Compound | Species | Route | LD50 | Reference |

| 2,4,5-Trichlorophenol | Rat | Oral | 820 mg/kg | --INVALID-LINK-- |

| 2,4,6-Trichlorophenol | Rat | Oral | 820 mg/kg | --INVALID-LINK-- |

Chronic Toxicity

No chronic toxicity studies specifically on this compound were identified. Chronic exposure to pulp and paper mill effluents, which can contain chlorinated guaiacols, has been associated with various adverse effects in fish, including impacts on growth and liver function.[2]

Genotoxicity

There are no direct studies on the genotoxicity of this compound. However, pulp and paper mill effluents containing chlorinated organic compounds have been shown to be genotoxic in various assays, such as the Allium cepa test, where they induce chromosomal aberrations.[3][4]

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. Some related chlorophenols, such as 2,4,6-trichlorophenol, have been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals.[5]

Reproductive and Developmental Toxicity

Direct data on the reproductive and developmental toxicity of this compound is not available. However, studies on fish exposed to pulp and paper mill effluents have demonstrated significant reproductive effects.[6][7][8] These effects include:

-

Decreased gonad size

-

Altered levels of reproductive steroid hormones

-

Delayed sexual maturity

-

Reduced egg production and fertility

One study specifically identified this compound in fish exposed to pulp bleaching waste, which also exhibited higher initial egg mortality and decreased hatchability.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the literature. The following are generalized protocols for key toxicological endpoints, based on standard methodologies, that would be applicable for its evaluation.

Acute Oral Toxicity (OECD TG 423)

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

-

Housing and Acclimation: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimate for at least 5 days.

-

Dose Administration: The test substance is administered in a single dose by gavage. Dosing is sequential, starting with a dose expected to be toxic.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The tester strains are exposed to various concentrations of the test substance on minimal agar (B569324) plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants over the background.

In Vitro Mitochondrial Respiration Assay (Uncoupling of Oxidative Phosphorylation)

-

Mitochondrial Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

Respirometry: Mitochondrial oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Substrate and Inhibitor Additions: A sequence of substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) are added to assess the function of different parts of the electron transport chain.

-

Exposure to Test Compound: this compound would be added at various concentrations to determine its effect on basal and maximal respiration, as well as ATP-linked respiration and proton leak.

-

Endpoint: An increase in oxygen consumption without a corresponding increase in ATP synthesis is indicative of uncoupling.

Visualizations

References

- 1. Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Genotoxicity assessment of pulp and paper mill effluent before and after bacterial degradation using Allium cepa test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altered reproduction in fish exposed to pulp and paper mill effluents: roles of individual compounds and mill operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of reproductive impacts of effluents from pulp and paper mills: Shifts in issues and potential causes* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. An overview of recent studies on the potential of pulp-mill effluents to alter reproductive parameters in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Identification of 3,4,5-Trichloroguaiacol: A Technical Retrospective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloroguaiacol (3,4,5-TCG) is a chlorinated organic compound that emerged as an environmental concern due to its presence in the effluent of pulp and paper mills utilizing chlorine-based bleaching processes. Its discovery and subsequent identification were pivotal in understanding the environmental impact of the paper industry and spurred advancements in analytical chemistry and pollution control. This technical guide delves into the history of 3,4,5-TCG's discovery, the experimental methodologies employed for its identification, and the synthesis of the compound for confirmation.

The Genesis of Discovery: Pulp Mill Effluents and Environmental Scrutiny

The story of this compound is intrinsically linked to the environmental studies of the pulp and paper industry that gained momentum in the latter half of the 20th century. The use of molecular chlorine and chlorine-containing compounds in the bleaching of wood pulp was a standard practice to achieve high-quality, white paper products. This process, however, leads to the formation of a complex mixture of chlorinated organic compounds, which are discharged into waterways. These compounds are formed from the reaction of chlorine with residual lignin (B12514952), a complex polymer that binds the cellulose (B213188) fibers in wood.

Early environmental research in the 1970s and 1980s began to identify a range of chlorinated phenols, catechols, and guaiacols in these effluents. These compounds were of particular interest due to their potential toxicity, persistence in the environment, and ability to bioaccumulate in aquatic organisms.

The Seminal Identification of this compound

A pivotal moment in the history of this compound's identification came with the work of Krister Lindström and Jan Nordin. Their research in the mid-1970s on the composition of spent bleach liquors from kraft pulp mills was instrumental in characterizing the chlorinated organic compounds present. While their 1976 publication in Svensk Papperstidning laid the groundwork, a subsequent 1980 paper in the Canadian Journal of Chemistry by Lindström and Österberg provided a detailed account of the synthesis and structural determination of this compound, confirming it as the most abundant trichloroguaiacol isomer in these effluents[1].

Their work highlighted that during the bleaching process, the guaiacylpropane units of lignin undergo electrophilic substitution by chlorine, leading to the formation of various chlorinated guaiacols[1].

Experimental Protocols: Unmasking a Novel Pollutant

The identification of this compound in complex environmental samples was a significant analytical challenge that was overcome by the application of modern chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

The primary analytical tool used in the initial identification and subsequent quantification of this compound was gas chromatography coupled with mass spectrometry (GC-MS). This technique allowed for the separation of individual compounds from the complex effluent mixture and their unambiguous identification based on their mass spectra.

Early GC-MS Protocol for Chlorinated Guaiacols (circa 1970s-1980s):

-

Sample Preparation:

-

Aqueous effluent samples were first acidified.

-

Extraction of the chlorinated phenolics was typically performed using a non-polar organic solvent such as diethyl ether or hexane.

-

The organic extract was then concentrated to a smaller volume.

-

To improve chromatographic performance and volatility, the phenolic hydroxyl groups were often derivatized, for example, by acetylation with acetic anhydride (B1165640) or ethylation.

-

-

Gas Chromatography:

-

The concentrated and derivatized extract was injected into a gas chromatograph.

-

Early studies utilized packed columns, but the advent of glass open-tubular (capillary) columns provided significantly higher resolution for separating isomeric compounds[1]. Lindström and Nordin's work specifically mentions the use of SE-30 and OV-17 capillary columns[1].

-

The GC oven temperature was programmed to start at a lower temperature and gradually increase to elute the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As the separated compounds exited the GC column, they entered the mass spectrometer.

-

Electron impact (EI) ionization was commonly used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner.

-

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), served as a "molecular fingerprint" for identification. The mass spectrum of the unknown compound from the effluent was compared to that of a synthesized, authentic standard of this compound for positive identification.

-

Synthesis of this compound for Confirmation

To definitively confirm the structure of the compound detected in pulp mill effluents, it was necessary to synthesize an authentic standard of this compound. The work by Lindström and Österberg in 1980 detailed such a synthesis[1].

Synthetic Pathway for this compound:

The synthesis of this compound typically involves the direct chlorination of guaiacol (B22219). However, controlling the regioselectivity of the chlorination to obtain the desired 3,4,5-isomer is a key challenge. Lindström and Österberg's research indicated that the direct chlorination of guaiacol in chloroform (B151607) primarily yielded the 4,5,6-trichloroguaiacol (B1196951) isomer[1]. Their 1980 paper details a more controlled synthesis to obtain the 3,4,5-isomer, which was then purified and its structure confirmed by X-ray analysis[1].

A plausible synthetic approach based on the chemistry of the time would involve:

-

Starting Material: Guaiacol (2-methoxyphenol).

-

Chlorinating Agent: A suitable chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

-

Solvent: A non-polar, inert solvent like dichloromethane (B109758) or chloroform.

-

Reaction Conditions: The reaction would likely be carried out at a controlled temperature to manage the exothermic nature of the chlorination and to influence the isomeric distribution of the products.

-

Purification: The resulting mixture of chlorinated guaiacols would then be separated using techniques like recrystallization or column chromatography to isolate the this compound isomer.

The identity and purity of the synthesized compound would then be confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The mass spectrum of the synthetic standard would then be used for comparison with the spectra obtained from the pulp mill effluent samples.

Quantitative Data and Physicochemical Properties

The following table summarizes some of the key quantitative data related to this compound and its analysis.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₃O₂ | |

| Molecular Weight | 227.48 g/mol | |

| CAS Number | 2141-07-3 | |

| GC-MS Retention Index | Varies with column and conditions | [1] |

| Mass Spectrum (EI) | Key fragments (m/z) and relative abundances | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the formation pathway of this compound and the typical experimental workflow for its identification.

Caption: Formation of this compound from Lignin.

Caption: Experimental Workflow for 3,4,5-TCG Identification.

Conclusion

The discovery and identification of this compound represent a significant case study in environmental analytical chemistry. It underscored the unintended consequences of industrial processes and the power of advanced analytical techniques to uncover novel environmental contaminants. The foundational work of researchers like Lindström and Nordin not only identified a specific pollutant but also contributed to a broader understanding of the formation of chlorinated organic compounds during pulp bleaching. This knowledge was crucial in driving the industry towards more environmentally benign bleaching technologies, such as elemental chlorine-free (ECF) and totally chlorine-free (TCF) processes. The history of this compound serves as a testament to the critical role of scientific inquiry in identifying and mitigating environmental risks.

References

Preliminary Studies on 3,4,5-Trichloroguaiacol Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 3,4,5-Trichloroguaiacol is limited. This guide summarizes the available preliminary information and extrapolates potential toxicological pathways based on studies of structurally related chlorophenolic compounds. All inferences drawn from related compounds are explicitly stated.

Introduction

This compound (3,4,5-TCG) is a chlorinated organic compound belonging to the guaiacol (B22219) family. It is primarily known as a component of pulp and paper mill effluents, formed during the chlorine bleaching of lignin. Its presence in aquatic environments raises concerns about its potential toxicity to wildlife and humans. This technical guide provides a summary of preliminary toxicity studies and outlines potential mechanisms of action based on current research on related compounds.

Quantitative Toxicity Data

Table 1: In Vitro Toxicity Data for a Structurally Related Compound

| Compound | Test System | Endpoint | Result (IC50) | Reference |

| 3,4,5-Trichlorophenol | Human liver cancer cells (HepG2) | Mitochondrial membrane potential disruption | 32.84 ± 2.22 µM (1h exposure); 30.41 ± 1.98 µM (5h exposure) | [1] |

Table 2: Acute Toxicity of Structurally Related Chlorophenols in Aquatic Organisms

| Compound | Species | Exposure Duration | LC50/EC50 | Reference |

| 2,4,5-Trichlorophenol | Fathead minnow (Pimephales promelas) | 96 hours | 1.8 mg/L | |

| 2,4,5-Trichlorophenol | Daphnia magna | 48 hours | 2.6 mg/L | [2] |

| Pentachlorophenol | Rainbow trout (Oncorhynchus mykiss) | 96 hours | 0.03 - 0.2 mg/L |

Experimental Protocols

Detailed experimental protocols for this compound toxicity are not available. The following are examples of methodologies used for assessing the toxicity of related chlorophenols, which could be adapted for 3,4,5-TCG.

In Vitro Mitochondrial Membrane Potential Assay

This assay is used to assess the potential of a compound to disrupt mitochondrial function, a key indicator of cellular toxicity.

Experimental Workflow:

Caption: Workflow for an in vitro mitochondrial membrane potential assay.

Aquatic Toxicity Testing (e.g., Fish Acute Toxicity Test)

This protocol is a standardized method to determine the lethal concentration of a substance to fish.

Experimental Workflow:

Caption: Workflow for a fish acute toxicity test (OECD 203).

Potential Mechanisms of Toxicity (Inferred from Related Compounds)

Based on studies of chlorophenols, the toxicity of this compound may involve several interconnected signaling pathways.

Induction of Oxidative Stress

Chlorophenols are known to induce the production of reactive oxygen species (ROS), leading to cellular damage.[3]

Caption: Postulated pathway of oxidative stress induction.

This overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.

Endocrine Disruption

Some chlorophenols have been shown to interact with hormone receptors, potentially disrupting the endocrine system.[4] The effects can be agonistic or antagonistic.

References

- 1. A systematic study of mitochondrial toxicity of environmental chemicals using quantitative high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACUTE TOXICITY OF 2,4,5-TRICHLOROPHENOL TO FRESHWATER INVERTEBRATES [minds.wisconsin.edu]

- 3. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 3,4,5-Trichloroguaiacol from Lignin Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trichloroguaiacol is a chlorinated organic compound of significant environmental concern, primarily formed as a byproduct during the chlorine bleaching of wood pulp in the paper industry. This technical guide provides a comprehensive overview of the role of lignin (B12514952) degradation in the formation of this compound. It details the chemical pathways, experimental methodologies for its detection and synthesis, and quantitative data from relevant studies. The information presented is intended to support researchers, scientists, and professionals in understanding and mitigating the environmental impact of pulp and paper manufacturing and in the broader context of chlorinated aromatic compound research.

Introduction: Lignin and the Origin of this compound

Lignin is a complex, aromatic polymer that provides structural integrity to plant cell walls. In the pulp and paper industry, the goal is to separate cellulosic fibers from lignin. The residual lignin in wood pulp is responsible for its brown color and is removed through a process called bleaching to produce white paper products.[1][2]

Historically, elemental chlorine and chlorine-containing compounds have been used as bleaching agents.[3] It is during this chlorine bleaching process that the guaiacylpropane units, the primary building blocks of softwood lignin, undergo degradation and chlorination, leading to the formation of a variety of chlorinated organic compounds, including this compound.[4] This compound has been identified in pulp mill effluents and is known to bioaccumulate in aquatic organisms.[4][5]